Cas no 97-77-8 (Disulfiram)

Conclusion: disulfiram (tetraethylhiram disulfide) is a specific inhibitor of aldehyde dehydrogenase type 1 (ALDH1), which is acutely sensitive to alcohol Disulfiram effectively inhibited gsdmd pore formation, inflammasome mediated apoptosis, and IL-1 in liposomes in human and mouse cells β Secretion. Disulfiram   +   Cu2 + can increase intracellular ROS levels and trigger apoptosis of ovarian cancer stem cells
Disulfiram structure
Disulfiram structure
Disulfiram
97-77-8
C10H20N2S4
296.539196968079
MFCD00009048
34918
3117

Disulfiram Properties

Names and Identifiers

    • Tetraethylthiuram disulfide
    • TETD
    • bis(diethylthiocarbamoyl) disulfide
    • disulfiram
    • tetraethylthiuram disulphide
    • accelerator tetd
    • bis (diethylthiocarbamyl) disulfide
    • ethylthiudad
    • ethyltuex
    • etyl tuex
    • exhoran
    • exhorran
    • formamide, 1,1'-dithiobis(n,n-diethylthio)-
    • hoca
    • hocakrotenalnci-c02959
    • hydrogendisulfide
    • hydrogenpersulfid
    • krotenal
    • n,n,n',n'-tetraethylthiuram disulfide
    • n,n,n',n'-tetraethylthiuram disulphide
    • nci-c02959
    • nocbin
    • nsc 190940
    • perkacit tetd
    • perkait tetd
    • 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
    • 1,1-Dithiobis(N,N-diethylthioformamide)
    • 1,1`-Dithiobis(N,N-diethylthioformamide)
    • Abstenisil
    • N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
    • Tetraethylthioperoxydicarbonic diaMide
    • tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
    • TTD
    • Antabuse
    • Antabus
    • Teturam
    • Esperal
    • Anticol
    • Alcophobin
    • Dicupral
    • Ethyldithiurame
    • Teturamin
    • Tetraetil
    • Contralin
    • Antietanol
    • Antaethyl
    • Tetradine
    • Antivitium
    • Abstensil
    • Aversan
    • Abstinil
    • Refusal
    • Averzan
    • Antetil
    • Antetan
    • Abstinyl
    • Antalcol
    • Antadix
    • Cronetal
    • Antikol
    • Antietil
    • Etabus
    • Ethyl tuads
    • Ethyl Thiurad
    • Ethyl Thiram
    • Ethyl Tuex
    • Disulfuram
    • Contrapot
    • Antiaethan
    • Stopetyl
    • Thiuranide
    • Ephorran
    • Antaetil
    • Di
    • Disulfide, bis(diethylthiocarbamoyl) (8CI)
    • N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
    • Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
    • Accel TET
    • Accel TET-R
    • Accelerator TET
    • Akrochem TETD
    • Bis(diethylthiocarbamoyl) disulfide
    • Bis(N,N-diethylthiocarbamoyl) disulfide
    • Curebead PB 75
    • Curekind TETD
    • Ekagom DTET
    • Ekagom TEDS
    • Ekagom TETDS
    • Espenal
    • Etiltox
    • N,N,N′,N′-Tetraethyldithiuram disulfide
    • N,N,N′,N′-Tetraethylthiuram disulfide
    • +Expand
    • MFCD00009048
    • AUZONCFQVSMFAP-UHFFFAOYSA-N
    • 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
    • S=C(N(CC)CC)SSC(N(CC)CC)=S
    • 1712560

Computed Properties

  • 296.050933g/mol
  • 0
  • 3.9
  • 0
  • 4
  • 7
  • 296.050933g/mol
  • 296.050933g/mol
  • 121Ų
  • 16
  • 201
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • Slight odor.
  • SLIGHTLY BITTER TASTE
  • 3.62120
  • 121.26000
  • 3364
  • 1.5500 (estimate)
  • 0.02 g/100 mL
  • 117 ºC
  • 69-71 °C (lit.)
  • 117°C/17mm
  • 2440
  • 0.004g/l
  • Yellowish white crystals
  • Stable. Incompatible with strong oxidants.
  • Insoluble in water, slightly soluble in acetone, soluble in benzene, chloroform, carbon disulfide.
  • 1.27

Disulfiram Security Information

  • GHS07 GHS07 GHS08 GHS08 GHS09 GHS09
  • JO1225000
  • 3
  • 9
  • S24-S37-S60-S61
  • III
  • R22; R43; R48/22; R50/53
  • Xn Xn N N
  • UN 3077 9/PG 3
  • H302,H317,H373,H410
  • P273,P280,P501
  • dangerous
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • III
  • 22-43-48/22-50/53
  • Warning
  • Yes
  • LD50 orally in rats: 8.6 g/kg (Child, Cramp)
  • 9

Disulfiram Customs Data

  • 29303000
  • China Customs Code:

    29303000

Disulfiram Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006BE1-1mg
Tetraethylthiuram disulfide
97-77-8 97%
1mg
$4.00 2024-04-19
A2B Chem LLC
AC93897-1mg
N,N-diethyl[(diethylcarbamothioyl)disulfanyl]carbothioamide
97-77-8 97%
1mg
$4.00 2024-07-18
Aaron
AR006BMD-25g
Tetraethylthiuram disulfide
97-77-8 98%
25g
$4.00 2024-07-18
Apollo Scientific
BISN0322-1g
Disulfiram
97-77-8
1g
£50.00 2024-05-23
Enamine
EN300-19458-0.05g
N,N-diethyl[(diethylcarbamothioyl)disulfanyl]carbothioamide
97-77-8 95%
0.05g
$19.0 2023-09-17
Hello Bio
HB1119-50mg
Disulfiram
97-77-8 >97%
50mg
£53 2024-07-19
Key Organics Ltd
HS-0057-1MG
Disulfiram
97-77-8 >97%
1mg
£36.00 2023-09-08
S e l l e c k ZHONG GUO
S1680-10mM (1mL in DMSO)
Disulfiram
97-77-8 99.91%
10mM (1mL in DMSO)
¥647.63 2023-09-16
TRC
D493640-50mg
Disulfiram
97-77-8
50mg
$ 58.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T110101-100g
Disulfiram
97-77-8 97%
100g
¥63.90 2023-09-01

Disulfiram Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  20 °C
1.1 Solvents: Ethanol ;  1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate ,  Oxygen Solvents: Isopropanol ;  90 min, 1.7 bar, 50 °C
Reference
Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; et al, China, 2011, 41(2), 285-290

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol ,  Water ;  30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ;  2 min, rt
1.1 Reagents: Diethylamine ,  Hydrogen peroxide
Reference
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water
Samanta, Suvendu; et al Ishii, Hideki; et al Milosavljevic, Milutin M.; et al, RSC Advances, 2016, 6(45), 39356-39363

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide ,  Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ;  2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ;  0 °C
Reference
Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers
Zhu, Xueyou; et al Karimi, Babak; et al Michaudel, Quentin; et al, Huaxue Shiji, 1992, 14(2), 113-14

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water
Reference
Diethyldithiocarbamic acid S-oxide: a new class of sulfine
Watanabe, Yoshihito; et al, Journal of Organic Chemistry, 1988, 53(9), 2119-20

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ;  10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ;  20 - 40 °C
1.2 Solvents: Water ;  pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ;  20 - 40 °C
1.2 Solvents: Water ;  pH 8 - 10
Reference
Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis
Li, Tian-Tian; et al Vashurin, Artur; et al Vashurin, Artur; et al, RSC Advances, 2014, 4(75), 40054-40060

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  12 h
Reference
Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers
Sifri, Renee J.; et al Peterson, Brian M.; et al Michaudel, Quentin; et al, Accounts of Chemical Research, 2022, 55(14), 1960-1971

Synthetic Circuit 7

Reaction Conditions
Reference
Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer
Zhang, Haixian; et al, United States, 2021, 19(1),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ;  30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
Reference
Electrochemically Controlled Cationic Polymerization of Vinyl Ethers
Peterson, Brian M.; et al, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether ;  30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
Reference
Electrochemically Controlled Cationic Polymerization of Vinyl Ethers
Peterson, Brian M.; et al, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ;  30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
Reference
Electrochemically Controlled Cationic Polymerization of Vinyl Ethers
Peterson, Brian M.; et al, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, 100 °C
Reference
Synthesis and Structure of Tetraphenylantimony N,N-Diethyldithiocarbamate
Sharutin, V. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(9), 1379-1382

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Ethanol ;  rt; 4 h, 20 °C
1.2 -
Reference
Process for preparation of alkoxyamines by photolysis of dithiocarbamates
, France, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
1.2 -
Reference
Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons
Pereslegina, N. S.; et al, Neftekhimiya, 1986, 26(4), 563-70

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Ethylene glycol
Reference
Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons
Pereslegina, N. S.; et al, Neftekhimiya, 1986, 26(4), 563-70

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
1.2 Solvents: Ethylene glycol
Reference
Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons
Pereslegina, N. S.; et al, Neftekhimiya, 1986, 26(4), 563-70

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  4 h, 35 °C
Reference
Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer
Kitano, Hiromi; et al, Colloids and Surfaces, 2008, 61(1), 17-24

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Toluene ;  48 h, reflux
Reference
Chemically sensitized aqueous-based photothermographic emulsions and materials
, European Patent Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates)
Dakternieks, Dainis; et al Wieber, M.; et al, Journal of Organometallic Chemistry, 1988, 349(3), 305-14

Disulfiram Raw materials

Disulfiram Preparation Products

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97-77-8 (Disulfiram) Related Products

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